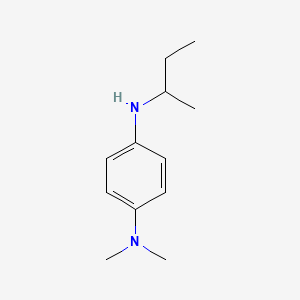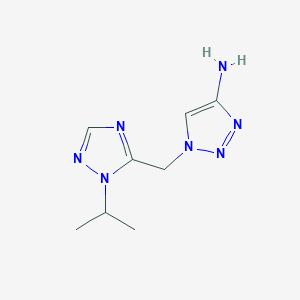![molecular formula C13H26O3Si B13646394 Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate is an organic compound with the molecular formula C13H26O3Si. It is a derivative of hexenoic acid, where the hydroxyl group is protected by a tert-butyl(dimethyl)silyl group. This compound is often used in organic synthesis due to its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate typically involves the protection of the hydroxyl group of hexenoic acid derivatives. One common method is the reaction of hexenoic acid with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole in methylene chloride. The reaction proceeds at room temperature and yields the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate involves the reactivity of the silyl ether group. The tert-butyl(dimethyl)silyl group provides steric protection to the hydroxyl group, making it less reactive under certain conditions. This allows for selective reactions at other sites on the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-[tert-butyl(dimethyl)silyl]oxybutanoate: Similar structure but with a butanoate backbone.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-[tert-butyl(dimethyl)silyl]oxy-1H-indole-1-carboxylate: Contains a silyl-protected hydroxyl group but with a different core structure.
Uniqueness
Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate is unique due to its specific combination of a hexenoate backbone and a silyl-protected hydroxyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H26O3Si |
|---|---|
Peso molecular |
258.43 g/mol |
Nombre IUPAC |
methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate |
InChI |
InChI=1S/C13H26O3Si/c1-8-9-11(10-12(14)15-5)16-17(6,7)13(2,3)4/h8,11H,1,9-10H2,2-7H3 |
Clave InChI |
HLAIGQGXQXPMGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CC=C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



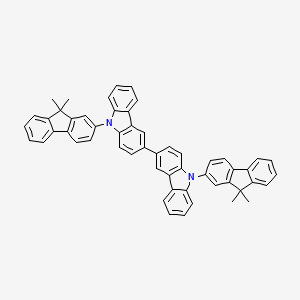
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13646323.png)
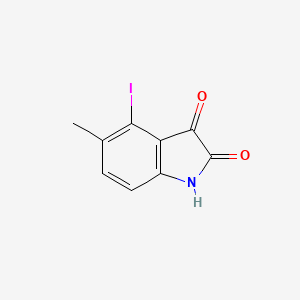


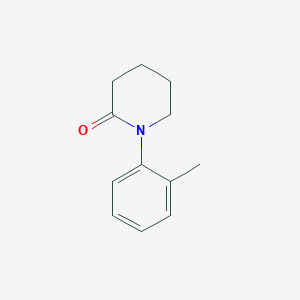
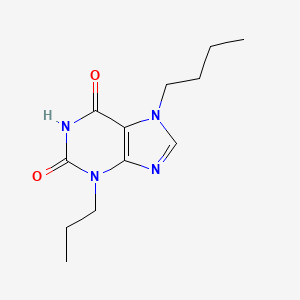
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium](/img/structure/B13646342.png)
